1,1,1,2,2-Pentafluorohexane
Overview
Description
1,1,1,2,2-Pentafluorohexane is a chemical compound with the molecular formula C6H9F5 . It is a derivative of hexane where five hydrogen atoms have been replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of 1,1,1,2,2-Pentafluorohexane consists of a hexane backbone with five fluorine atoms attached. The InChI code for this compound is 1S/C6H8F5I/c7-5(8,6(9,10)11)3-1-2-4-12/h1-4H2 .Scientific Research Applications
Metabolism Studies : 1,1,1,2,2-Pentafluorohexane has been studied for its metabolism with liver microsomes, where it produced a hydroxy derivative, indicating potential biomedical research applications (Baker et al., 1984).
Structural Analysis : The crystal structure of 1,1,1,2,2-Pentafluoro-3-aminohex-3-en-5-one has been solved, highlighting applications in materials science and structural chemistry (Filyakova et al., 1990).
Use in Energetic Materials : Derivatives of 1-Pentafluorosulfanyl acetylene have shown significant enhancement in detonation performance, indicating its use in the development of energetic materials (Ye et al., 2007).
Polymer Synthesis : Highly fluorinated monomers derived from 1,1,1,2,2-Pentafluorohexane have been used to create soluble, hydrophobic, low dielectric polyethers, useful in advanced material science (Fitch et al., 2003).
Lithium-Ion Batteries : 1,1,1,2,2-Pentafluorohexane derivatives have been explored as additives for lithium-ion batteries, offering overcharge protection and enhanced battery safety (Weng et al., 2011).
Chemical Synthesis and Reactions : Studies have shown that compounds derived from 1,1,1,2,2-Pentafluorohexane can undergo various chemical reactions, leading to the formation of novel compounds with potential applications in organic synthesis (Lishchynskyi & Grushin, 2013).
properties
IUPAC Name |
1,1,1,2,2-pentafluorohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F5/c1-2-3-4-5(7,8)6(9,10)11/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTUKCQAIFPUQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)2(CH2)4H, C6H9F5 | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40240524 | |
Record name | 1,1,1,2,2-Pentafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40240524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2-Pentafluorohexane | |
CAS RN |
94099-50-0 | |
Record name | 1,1,1,2,2-Pentafluorohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094099500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1,2,2-Pentafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40240524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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